molecular formula C10H6ClF3N2S B14019244 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14019244
M. Wt: 278.68 g/mol
InChI Key: HQLPWMJHMURQGA-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to the thiazole derivative using a dehydrating agent such as phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogenating agents and nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced using agents such as sodium borohydride.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

Molecular Formula

C10H6ClF3N2S

Molecular Weight

278.68 g/mol

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

HQLPWMJHMURQGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CN=C(S2)N

Origin of Product

United States

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